N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide
Description
N-{2-Phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a class of molecules renowned for their diverse biological activities, including antiviral, antibacterial, and anti-tuberculosis (TB) properties . The compound features a pyridine-3-carboxamide substituent at the 3-position of the imidazo[1,2-a]pyridine core, which is further substituted with a phenyl group at the 2-position.
Properties
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(15-9-6-11-20-13-15)22-18-17(14-7-2-1-3-8-14)21-16-10-4-5-12-23(16)18/h1-13H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAFZROFDWEOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage under mild and metal-free conditions . Another approach uses ethyl acetate as a solvent, with TBHP alone, leading to a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer activity. Specifically, compounds similar to N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide have been studied for their ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways associated with cell survival and proliferation .
Case Study: Inhibition of Protein Kinases
A notable application of imidazo[1,2-a]pyridine derivatives is their role as inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in B-cell malignancies. The compound has been shown to effectively inhibit Btk activity, thereby reducing the growth of B-cell tumors in preclinical models. This suggests a potential application in treating diseases such as chronic lymphocytic leukemia (CLL) and other B-cell related disorders .
Molecular Interactions
The molecular structure of this compound facilitates various interactions that enhance its biological efficacy. Studies have detailed the hydrogen bonding and π–π stacking interactions that contribute to its stability and reactivity within biological systems. These interactions are crucial for binding to target proteins and influencing cellular pathways .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like 2-phenylimidazo[1,2-a]pyridine. Various synthetic methods have been explored to optimize yield and purity, including the use of microwave-assisted synthesis which has shown to enhance reaction rates and reduce by-products .
Given the promising biological activities observed, further research is warranted to explore this compound as a lead compound for drug development targeting autoimmune diseases and cancers associated with aberrant B-cell activation. Ongoing studies aim to refine its pharmacokinetic properties and enhance selectivity towards specific targets within the signaling pathways involved in these diseases.
Mechanism of Action
The mechanism of action of N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
- Crystallographic Database Survey: A search of the Cambridge Structural Database (CSD) identified 54 imidazo[1,2-a]pyridine derivatives, underscoring the scaffold’s versatility. The pyridine-3-carboxamide derivative is structurally distinct from the acetamide (MIXZOJ) and phenol-substituted (TUQCEP) analogs, suggesting unique physicochemical properties .
- Structure-Activity Relationship (SAR) : Bulkier substituents at the 3-position (e.g., pyridine-3-carboxamide) may improve target affinity but reduce solubility, necessitating formulation optimization for in vivo applications .
Biological Activity
N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound this compound is characterized by a fused imidazo-pyridine structure. The synthesis typically involves multi-step reactions that can include the use of various catalysts and reagents to achieve high yields and purity.
Synthesis Overview
- Methodology : Commonly synthesized via a three-component reaction involving imidazo[1,2-a]pyridines, aldehydes, and amines under mild conditions.
- Yield : Reports indicate yields ranging from moderate to good (up to 82%) depending on the specific reaction conditions employed .
2. Biological Activity
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial agent and its effects on different cellular pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridines exhibit notable antibacterial and antifungal properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains such as E. coli and S. aureus .
- Antifungal Activity : It has also been reported to possess antifungal activity against Candida albicans, with MIC values indicating moderate potency .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Some studies suggest that imidazo[1,2-a]pyridine derivatives may interfere with DNA replication processes in microbial cells.
- Cell Membrane Disruption : The compounds may disrupt microbial cell membranes, leading to cell lysis.
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of several imidazo[1,2-a]pyridine derivatives including this compound. The results indicated significant inhibition of bacterial growth in vitro.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 137.43 |
Case Study 2: Antifungal Activity
Another investigation assessed the antifungal properties against Candida albicans and reported an MIC value of approximately 16.69 µM for certain derivatives.
Pharmacokinetics
Pharmacokinetic studies have indicated favorable absorption and distribution profiles for this compound, suggesting potential for effective systemic delivery in therapeutic applications .
Toxicity Studies
Preliminary toxicity assessments have shown low cytotoxicity in mammalian cell lines, indicating a promising safety profile for further development as a therapeutic agent.
5.
This compound represents a class of compounds with significant biological activity, particularly as antimicrobial agents. Ongoing research into its mechanisms of action and potential therapeutic applications continues to support its development in medicinal chemistry.
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks. For N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, the torsion angle between imidazopyridine and phenyl rings was 9.04°, with N–H···N hydrogen bonds stabilizing the crystal lattice .
- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., acetamide carbonyl at ~168 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C15H13N3O: m/z 259.11) .
How can researchers address low yields in imidazo[1,2-a]pyridine functionalization reactions?
Advanced Research Focus
Low yields (e.g., 10% in methyl acrylate-mediated syntheses ) often arise from:
- Competitive side reactions : Use directing groups (e.g., sulfonamides) to enhance regioselectivity in Pd-catalyzed C–H activation .
- Purification challenges : Employ column chromatography with optimized eluents (e.g., petroleum ether/ethyl acetate 3:2) .
- Catalyst loading : Increase ZnCl2 concentration (10 mol%) to accelerate imidazopyridine-sulfonamide coupling .
What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Advanced Research Focus
Discrepancies may stem from:
- Solvent effects in docking : Adjust protonation states (e.g., pKa ~5.5 for LogD optimization) to match physiological conditions .
- Conformational flexibility : Perform molecular dynamics simulations to account for protein-ligand dynamics .
- Assay validation : Cross-validate COX-2 inhibition (e.g., IC50 comparisons) with structural analogs like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine .
Table 2 : Key Computational Parameters
| Parameter | Value (pH 7.4) | Relevance to Bioactivity |
|---|---|---|
| LogP | 2.8 | Membrane permeability |
| Polar surface area | 85 Ų | Blood-brain barrier penetration |
| Hydrogen bond acceptors | 5 | Target binding affinity |
How can regioselectivity be optimized in C–H functionalization of the imidazo[1,2-a]pyridine scaffold?
Q. Advanced Research Focus
- Directing group strategy : Install transient ligands (e.g., morpholine) to guide Pd catalysts to specific C–H bonds .
- Ligand design : Electron-rich ligands (e.g., phosphines) favor C3 functionalization over C2 .
- Solvent effects : Acetonitrile enhances Pd(II)/Pd(0) redox cycles, improving turnover in C–S bond formation .
What in silico tools are effective for predicting ADME/pharmacokinetic properties of this carboxamide derivative?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to screen against Mycobacterium tuberculosis DNA gyrase, prioritizing compounds with ΔG < −8 kcal/mol .
- ADME prediction : SwissADME or pkCSM models assess Lipinski’s rule compliance (e.g., MW < 500, H-bond donors ≤5) .
- Toxicity profiling : ProTox-II predicts hepatotoxicity risks based on structural alerts (e.g., nitro groups) .
How do structural modifications at the C3 position influence biological activity?
Q. Advanced Research Focus
- Acetamide vs. carboxamide : Substituting acetyl with pyridine-3-carboxamide increases hydrogen-bonding potential, enhancing target affinity .
- Thioether side chains : Improve antiviral activity (e.g., against cytomegalovirus) by enhancing hydrophobic interactions .
- Sulfonamide derivatives : Boost water solubility while maintaining COX-2 selectivity (IC50 < 1 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
